

A Comparative Guide to AZD-5991 and Other Preclinical Mcl-1 Inhibitors

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Compound of Interest

Compound Name: AZD-5991

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Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein in the B-cell lymphoma-2 (Bcl-2) family, has emerged as a critical survival factor for various cancers, particularly hematologic malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2] Its overexpression is frequently linked to tumorigenesis and resistance to conventional anticancer therapies.[2][3] This has made Mcl-1 a highly attractive target for therapeutic intervention. This guide provides a comparative overview of **AZD-5991** against other notable Mcl-1 inhibitors in preclinical development, focusing on experimental data and methodologies for researchers and drug development professionals.

Comparative Profile of Mcl-1 Inhibitors

Several small-molecule inhibitors have been developed to directly target the BH3-binding groove of Mcl-1, thereby unleashing the cell's natural apoptotic machinery.[4] Among these, **AZD-5991**, S63845, and AMG-176 have been extensively studied in preclinical models.

AZD-5991 is a macrocyclic molecule designed by AstraZeneca with high affinity and selectivity for Mcl-1.[2] Preclinical studies have shown its potent ability to induce apoptosis in MM and AML cells.[2][5] S63845, developed by Servier and Vernalis, is another potent and selective Mcl-1 inhibitor that has demonstrated significant antitumor activity in various cancer models.[6] [7] AMG-176, from Amgen, is a selective Mcl-1 antagonist that has also shown robust preclinical efficacy, particularly in models of aggressive B-cell lymphomas and chronic lymphocytic leukemia (CLL).[8][9]

Data Presentation

The following tables summarize the quantitative data on the biochemical potency, in vitro activity, and in vivo efficacy of these Mcl-1 inhibitors based on published preclinical data.

Inhibitor	Binding Affinity (Ki or KD) for human Mcl-1	Selectivity vs. Bcl-2	Selectivity vs. Bcl-xL	Reference
AZD-5991	<1 nM (FRET assay); 0.13 nM (Ki)	>10,000-fold	>10,000-fold	[5][10]
S63845	0.19 nM (KD)	>100-fold	>100-fold	[6][11]
AMG-176	High affinity (specific values not detailed in provided abstracts)	Selective for Mcl-1	Selective for Mcl-1	[8][12]

Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors. This table compares the direct binding affinity of prominent Mcl-1 inhibitors to the human Mcl-1 protein and their selectivity over other key Bcl-2 family members.

Inhibitor	Cancer Type	Cell Line	Activity (EC50 / IC50)	Reference
AZD-5991	AML	MV4;11	24 nM (Caspase EC50)	[5]
MM	MOLP-8	33 nM (Caspase EC50)	[5]	
MM	Panel of cell lines	Broad submicromolar activity	[13]	
S63845	MM, Leukemia, Lymphoma	Various	Potent killing of Mcl-1 dependent cells	[6]
AMG-176	GCB-DLBCL	OCI-LY1	0.21 μ M (IC50)	[8]
ABC-DLBCL	TMD8	1.45 μ M (IC50)	[8]	
CLL	Primary patient samples	30-45% cell death at 100-300 nM	[9][14]	

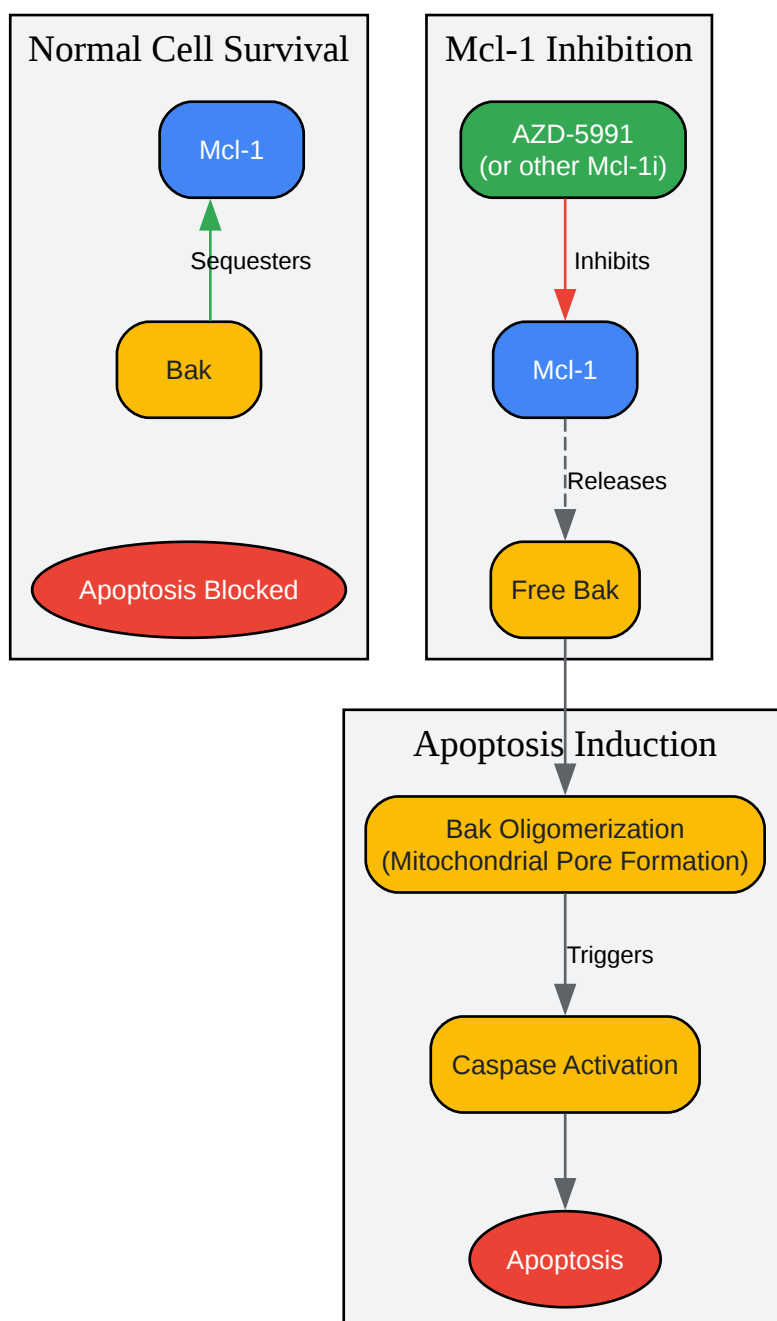
Table 2: In Vitro Activity of Mcl-1 Inhibitors in Hematological Cancer Cell Lines. This table presents the cytotoxic or apoptotic activity of Mcl-1 inhibitors in various cancer cell lines, typically measured as the half-maximal effective or inhibitory concentration.

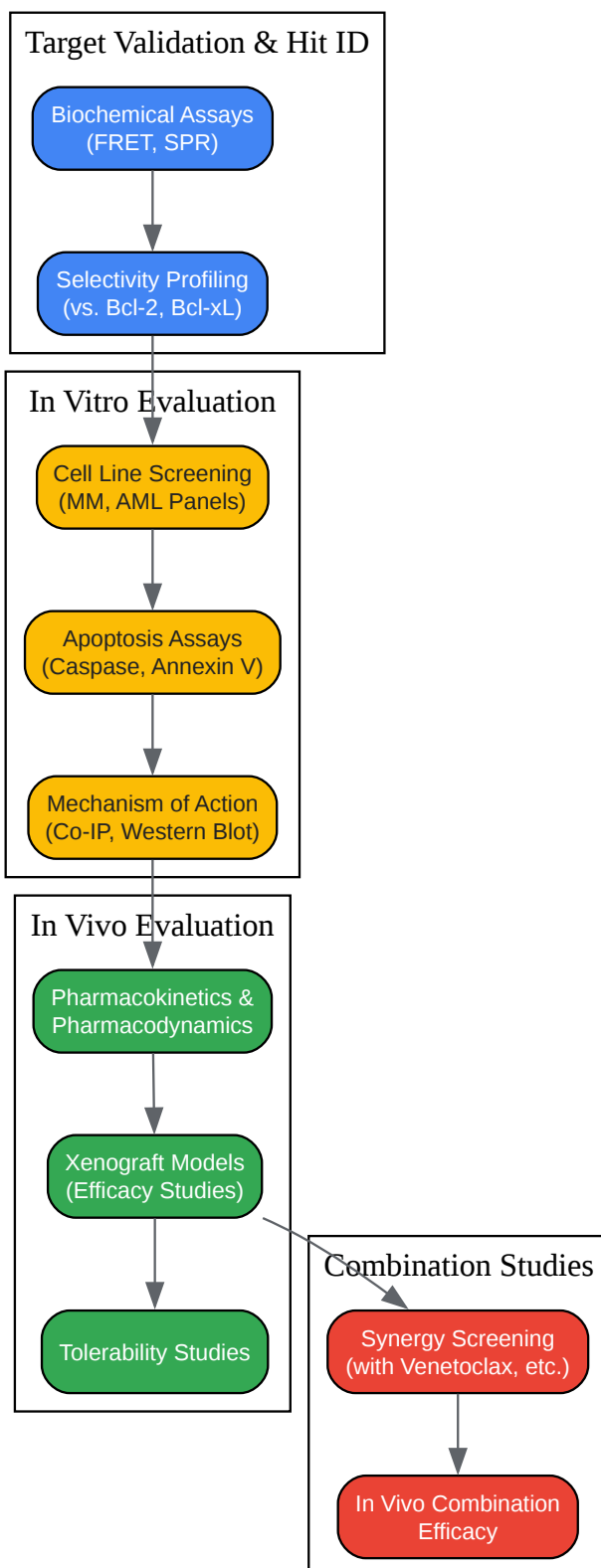
Inhibitor	Cancer Model	Dosing and Administration	Observed Efficacy	Reference
AZD-5991	MM & AML Xenografts	Single intravenous (IV) dose	Complete tumor regression	[1] [2] [5]
S63845	MYC-driven Lymphoma (humanized Mcl-1 mice)	7.5 mg/kg for 5 days	~25% tumor-free survival (monotherapy)	[15]
AMG-176	MM Xenograft (OPM-2)	20-60 mg/kg, oral (PO), daily	Robust tumor growth inhibition; complete regression at high doses	[12]

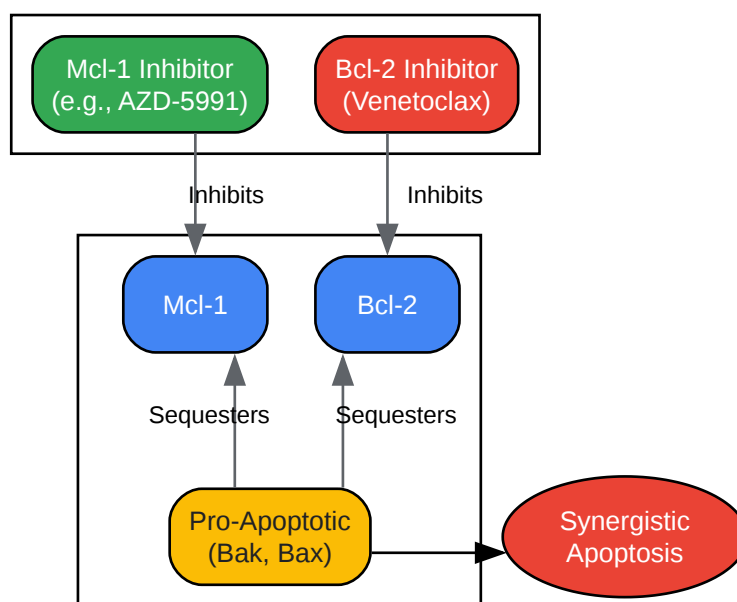
Table 3: In Vivo Efficacy of Mcl-1 Inhibitors in Preclinical Models. This table summarizes the antitumor effects of Mcl-1 inhibitors in animal models, highlighting dose, administration route, and overall outcome.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors are BH3 mimetics. They function by binding to the BH3 groove on the Mcl-1 protein, displacing pro-apoptotic proteins like Bak.[\[2\]](#)[\[13\]](#) Once liberated from Mcl-1, Bak can oligomerize on the outer mitochondrial membrane, leading to membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[\[6\]](#)







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